molecular formula C24H54O3Sn2 B8478466 1,3-Dibutoxy-1,1,3,3-tetrabutyldistannoxane CAS No. 34833-46-0

1,3-Dibutoxy-1,1,3,3-tetrabutyldistannoxane

Cat. No. B8478466
CAS RN: 34833-46-0
M. Wt: 628.1 g/mol
InChI Key: USQMVHZTNFOLOZ-UHFFFAOYSA-N
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Patent
US07541482B2

Procedure details

A feed pump was used to start feeding the starting material 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane prepared in the same manner as in Example 12 from supply line 93 at 280 g/Hr and the reactant 1-butanol (manufactured by Wako Pure Chemical Industries Ltd., Japan, industrial product) from supply line 94 at 1,330 g/Hr. The holding time in the reactor was 6 minutes. A pump was used to supply hexane (manufactured by Wako Pure Chemical Industries Ltd., Japan, dehydration grade) at 300 g/Hr from the organic solvent supply line 96 to the reactor lower portion 102, wherein accumulated reaction solution was circulated at 6,000 g/Hr by the circulation line 97 and the reboiler 98 while heating at a temperature of about 140° C. The liquid temperature inside the reactor was 140° C., and the pressure of the back pressure valve 106 was adjusted to 0.12 MPa-G. Continuous supply was continued in this state for 10 hours, after which the system reached a steady state. Low boiling point components flowed from the reactor upper portion 101 and through the low boiling point component recovery line 103 for liquefaction at the condenser 104, and were thereby recovered from the liquid-phase recovery line 108 at 1,088 g/Hr. Furthermore, from the reactor lower portion 102, a dibutyltin alkoxide-containing component was recovered at 821 g/Hr from the extraction line 109. Analysis of the recovered liquid showed that using dibutyltin oxide as a reference, the liquid contained a dibutyltin alkoxide consisting of a yield of about 54.0% dibutyl-di(butyloxy)tin and 46.0% of 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane. Tributyltin butoxide had a yield of 0.013%. Meanwhile, the liquid recovered from the liquid-phase recovery line 108 was transparent and contained 2,500 ppm of moisture. The dehydration rate in the column reactor was 0.24 mol/Hr, which was greater than the value 0.00037 mol/Hr calculated from expression (16).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Sn](CCCC)(OCCCC)[O:6][Sn:7]([CH2:17][CH2:18][CH2:19][CH3:20])([CH2:13][CH2:14][CH2:15][CH3:16])[O:8][CH2:9][CH2:10][CH2:11][CH3:12])CCC.[CH2:30](O)[CH2:31][CH2:32][CH3:33]>CCCCCC>[CH2:17]([Sn:7]([CH2:13][CH2:14][CH2:15][CH3:16])([O:6][CH2:30][CH2:31][CH2:32][CH3:33])[O:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH2:18][CH2:19][CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](O[Sn](OCCCC)(CCCC)CCCC)(OCCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](O[Sn](OCCCC)(CCCC)CCCC)(OCCCC)CCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in the same manner as in Example 12 from supply line 93 at 280 g/Hr
CUSTOM
Type
CUSTOM
Details
reaction solution
CUSTOM
Type
CUSTOM
Details
was 140° C.
WAIT
Type
WAIT
Details
Continuous supply was continued in this state for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
were thereby recovered from the liquid-phase recovery line 108 at 1,088 g/Hr
ADDITION
Type
ADDITION
Details
Furthermore, from the reactor lower portion 102, a dibutyltin alkoxide-containing component
CUSTOM
Type
CUSTOM
Details
was recovered at 821 g/Hr from the extraction line 109

Outcomes

Product
Details
Reaction Time
6 min
Name
Type
product
Smiles
C(CCC)[Sn](OCCCC)(OCCCC)CCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.